Cas no 110199-17-2 ((R)-4-Benzylthiazolidine-2-thione)

(R)-4-ベンジルチアゾリジン-2-チオンは、キラルなチアゾリジンチオン誘導体であり、不斉合成における重要なビルディングブロックとして利用されます。この化合物は、高い立体選択性を有し、医薬品中間体や触媒配位子としての応用が可能です。特に、金属錯体形成能に優れ、遷移金属触媒反応における立体化学制御に寄与します。安定性が高く、取り扱いが比較的容易な点も特徴です。有機合成化学や創薬研究において、光学活性化合物の調製に有用な試薬として知られています。

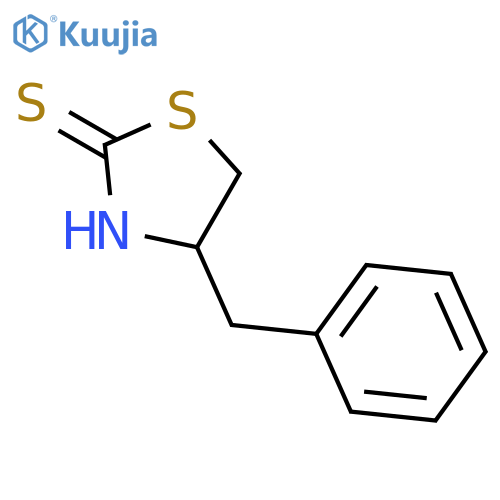

110199-17-2 structure

商品名:(R)-4-Benzylthiazolidine-2-thione

(R)-4-Benzylthiazolidine-2-thione 化学的及び物理的性質

名前と識別子

-

- (R)-4-Benzylthiazolidine-2-thione

- (R)-4-Benzyl-1,3-thiazolidine-2-thione

- (4R)-4-benzyl-1,3-thiazolidine-2-thione

- (R)-4-Benzyl-thiazolidine-2-thione

- R-4-Benzylthiazolidine-2-thione

- (R)-(+)-BENZYL-1,3-THIAZOLIDINE-2-THIONE

- 2-Thiazolidinethione, 4-(phenylmethyl)-, (4R)-

- (R)-4-Benzylthiazolidine-2-thione,99%e.e.

- (R)-4-Benzylthiazolidine-2-thione >=97.0%

- (S)-4-Benzyl-thiazolidine-2-thione

- J-002399

- DTXSID10429501

- BCP11242

- C10H11NS2

- A13077

- 110199-17-2

- SCHEMBL10767075

- AMY14351

- AKOS015920469

- CS-W015150

- AS-38299

- MFCD06658217

- (R)-4-Benzylthiazolidine-2-thione, >=97.0%

-

- MDL: MFCD06658217

- インチ: InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1

- InChIKey: SLDUGQISGRPGAW-SECBINFHSA-N

- ほほえんだ: S=C1SC[C@@H](CC2=CC=CC=C2)N1

計算された属性

- せいみつぶんしりょう: 209.03300

- どういたいしつりょう: 209.03329170g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 69.4Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 328.4℃ at 760 mmHg

- フラッシュポイント: 152.4±23.2 °C

- 屈折率: 1.676

- PSA: 69.42000

- LogP: 2.54780

- ひせんこうど: 122 º (c=1% in chloroform)

- 光学活性: [α]20/D +122±5°, c = 1% in chloroform

(R)-4-Benzylthiazolidine-2-thione セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36

- 福カードFコード:10-23

-

危険物標識:

- リスク用語:R20/21/22

- ちょぞうじょうけん:Room temperature

- セキュリティ用語:26-36

(R)-4-Benzylthiazolidine-2-thione 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-4-Benzylthiazolidine-2-thione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B300098-50mg |

(R)-4-Benzylthiazolidine-2-thione |

110199-17-2 | 50mg |

$ 50.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D555430-5g |

(R)-4-Benzylthiazolidine-2-thione |

110199-17-2 | 97% | 5g |

$810 | 2024-05-24 | |

| abcr | AB169276-1 g |

(R)-4-Benzyl-thiazolidine-2-thione, 98%; . |

110199-17-2 | 98% | 1g |

€120.60 | 2023-06-23 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032602-5g |

(R)-4-Benzylthiazolidine-2-thione |

110199-17-2 | 97% | 5g |

¥2772 | 2023-09-11 | |

| Ambeed | A424287-1g |

(R)-4-Benzylthiazolidine-2-thione |

110199-17-2 | 98% | 1g |

$33.0 | 2025-02-20 | |

| TRC | B300098-100mg |

(R)-4-Benzylthiazolidine-2-thione |

110199-17-2 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Ambeed | A424287-5g |

(R)-4-Benzylthiazolidine-2-thione |

110199-17-2 | 98% | 5g |

$163.0 | 2025-02-20 | |

| Alichem | A059005813-1g |

(R)-4-Benzylthiazolidine-2-thione |

110199-17-2 | 97% | 1g |

$214.20 | 2023-09-04 | |

| Alichem | A059005813-5g |

(R)-4-Benzylthiazolidine-2-thione |

110199-17-2 | 97% | 5g |

$260.59 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1103450-10g |

(R)-4-benzylthiazolidine-2-Thione |

110199-17-2 | 95% | 10g |

$1310 | 2024-07-28 |

(R)-4-Benzylthiazolidine-2-thione 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

110199-17-2 ((R)-4-Benzylthiazolidine-2-thione) 関連製品

- 171877-39-7((S)-4-Benzylthiazolidine-2-thione)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:110199-17-2)(R)-4-Benzylthiazolidine-2-thione

清らかである:99%

はかる:25g

価格 ($):678.0